An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine is a heterocyclic compound featuring a 1,3,4-thiadiazole ring system. This structural motif is of significant interest in medicinal chemistry and drug discovery, as derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.
This technical guide provides a comprehensive overview of the key physicochemical properties of 5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols for the determination of its critical parameters. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to characterize this and similar novel chemical entities.
Molecular Structure and Basic Properties
The foundational step in characterizing any chemical compound is to understand its structure and fundamental properties.
Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~249.32 g/mol | Influences diffusion and absorption across biological membranes. |
| Hydrogen Bond Donors | 2 | Affects solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and interaction with biological macromolecules. |
| Rotatable Bonds | 3 | Impacts conformational flexibility and binding affinity. |
Ionization Constant (pKa): A Key Determinant of In Vivo Behavior
The pKa of a compound dictates its charge state at a given pH, which in turn governs its solubility, permeability, and interaction with biological targets. For 5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine, the primary amine group and the nitrogen atoms within the thiadiazole ring are the main ionizable centers.
Experimental Determination of pKa
Several robust methods exist for the experimental determination of pKa. The choice of method often depends on the compound's solubility and the available instrumentation.
1. Potentiometric Titration:
This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve where the concentrations of the ionized and unionized forms are equal.
Experimental Protocol: Potentiometric pKa Determination
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Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine in a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-5 mM.
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Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
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Titration:
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For the determination of the basic pKa, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
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For the determination of the acidic pKa, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
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Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
2. UV-Vis Spectrophotometry:
This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.
Experimental Protocol: Spectrophotometric pKa Determination
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Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) solutions to identify the wavelength of maximum absorbance difference (λmax) between the ionized and unionized forms.
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Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
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Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.
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Absorbance Measurement: Measure the absorbance of each solution at the predetermined λmax.
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Data Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be employed to determine pKa by monitoring the chemical shifts of specific protons that are sensitive to changes in the molecule's protonation state as a function of pH.
Workflow for pKa Determination
Caption: Workflow for the experimental determination of the ionization constant (pKa).
Lipophilicity (logP/logD): A Measure of Drug-Likeness
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant. According to Lipinski's "rule of five," a logP value not greater than 5 is a characteristic of many successful drug candidates.
Experimental Determination of logP/logD
The shake-flask method is considered the "gold standard" for the experimental determination of logP and logD due to its direct measurement of the partition coefficient.
Experimental Protocol: Shake-Flask logP/logD Determination
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Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of a specific pH for logD determination) with n-octanol by shaking them together for 24 hours, followed by separation.
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Sample Preparation: Prepare a stock solution of 5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine in the pre-saturated n-octanol.
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Partitioning:
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Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel.
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Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
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Phase Separation: Allow the two phases to separate completely.
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Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV or LC-MS.
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Calculation:
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logP: logP = log([Compound]octanol / [Compound]water)
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logD: logD = log([Compound]octanol / [Compound]aqueous buffer at specific pH)
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Workflow for logP/logD Determination
Caption: Step-by-step workflow for the shake-flask determination of logP/logD.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development.
Experimental Determination of Aqueous Solubility
The shake-flask method is also a reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Aqueous Solubility Determination
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Sample Preparation: Add an excess amount of solid 5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine to a vial containing a known volume of purified water or a buffer solution of a specific pH. The presence of undissolved solid is crucial to ensure a saturated solution.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
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Solubility Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The spectra of related 2-amino-1,3,4-thiadiazole derivatives have been reported and can serve as a reference.
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For instance, the N-H stretching of the amine group and C=N stretching of the thiadiazole ring are expected to be prominent.
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Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.
Conclusion
A thorough understanding of the physicochemical properties of 5-(2-Isopropoxy-phenyl)-thiadiazol-2-ylamine is indispensable for its rational development as a potential therapeutic agent. This technical guide has provided a comprehensive framework for the experimental determination of its key properties, including pKa, lipophilicity, and aqueous solubility. By following the detailed protocols and workflows outlined herein, researchers can generate the critical data needed to assess the drug-likeness of this compound and to guide its optimization in the pursuit of novel and effective medicines.
References
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Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
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An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
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- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)
